ピリミホスエチル

概要

説明

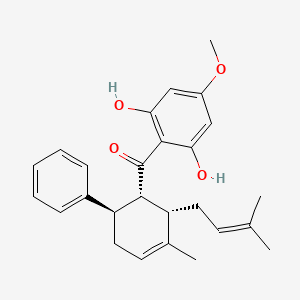

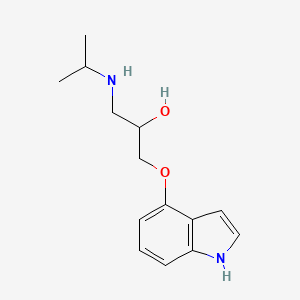

ピリミホスエチルは、有機リン系殺虫剤であり、野菜、バナナ、芝生、きのこなどの作物の害虫駆除に広く使用されています。 接触毒と吸入毒として知られており、その作用機序はアセチルコリンエステラーゼ活性の阻害を伴います .

作用機序

ピリミホスエチルは、神経系におけるアセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼを阻害することによって効果を発揮します。 この阻害により、アセチルコリンが蓄積し、神経信号の伝達が継続的に行われ、麻痺が引き起こされ、最終的に害虫の死に至ります . 分子標的は、アセチルコリンエステラーゼの活性部位であり、そこで共有結合を形成し、酵素が正常に機能するのを妨げます。

科学的研究の応用

Pirimiphos-ethyl has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of pesticide residues in various matrices, including food and environmental samples

Biology: It is employed in studies investigating the effects of acetylcholinesterase inhibitors on biological systems.

Medicine: Research on its neurotoxic effects provides insights into the mechanisms of organophosphate poisoning and potential treatments.

Industry: It is used in the formulation of insecticidal products for agricultural and public health purposes.

生化学分析

Biochemical Properties

Pirimiphos-ethyl plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase . This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, pirimiphos-ethyl causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the insect . The compound interacts with the active site of acetylcholinesterase, forming a covalent bond that prevents the enzyme from functioning properly .

Cellular Effects

Pirimiphos-ethyl affects various types of cells and cellular processes. In neuronal cells, it disrupts normal cell signaling pathways by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine . This results in overstimulation of cholinergic receptors, causing continuous nerve impulses and muscle contractions . Additionally, pirimiphos-ethyl can influence gene expression and cellular metabolism by altering the levels of neurotransmitters and other signaling molecules .

Molecular Mechanism

The molecular mechanism of pirimiphos-ethyl involves its binding to the active site of acetylcholinesterase . This binding forms a stable covalent bond, inhibiting the enzyme’s activity and preventing the breakdown of acetylcholine . The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in paralysis and death of the insect . Pirimiphos-ethyl’s inhibition of acetylcholinesterase is irreversible, making it a potent insecticide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pirimiphos-ethyl change over time due to its stability and degradation . The compound is moderately stable in the environment but can degrade over time, reducing its efficacy . Long-term exposure to pirimiphos-ethyl in in vitro and in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase, leading to prolonged effects on cellular function . The degradation products of pirimiphos-ethyl may also have toxic effects, contributing to its overall impact .

Dosage Effects in Animal Models

The effects of pirimiphos-ethyl vary with different dosages in animal models . At low doses, it can cause mild symptoms of cholinesterase inhibition, such as muscle twitching and weakness . At higher doses, pirimiphos-ethyl can lead to severe toxicity, including convulsions, respiratory failure, and death . Threshold effects have been observed, where a certain dosage level is required to produce noticeable symptoms . The compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects .

Metabolic Pathways

Pirimiphos-ethyl is involved in several metabolic pathways, primarily through its interaction with acetylcholinesterase . The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The primary metabolic pathway involves the hydrolysis of the ester bond, leading to the formation of pirimiphos-methyl and other degradation products .

Transport and Distribution

Pirimiphos-ethyl is transported and distributed within cells and tissues through various mechanisms . It can cross cell membranes by passive diffusion and is distributed throughout the body via the bloodstream . The compound can also interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . In insects, pirimiphos-ethyl is primarily concentrated in the nervous system, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of pirimiphos-ethyl is primarily in the synaptic cleft, where it interacts with acetylcholinesterase . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the enzyme to exert its inhibitory effects . Additionally, pirimiphos-ethyl may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can affect its stability and activity, contributing to its overall efficacy as an insecticide .

準備方法

ピリミホスエチルは、複数段階のプロセスによって合成されます。この合成は、通常、N,N-ジエチルグアニジンと酢酸エチルを反応させてピリミジン環を形成することから始まります。 この中間体は、次にジエチルクロロチオリン酸と反応して最終生成物が得られます . 産業規模での製造方法は、類似のステップを含むことが多いですが、大規模生産に最適化されており、高収率と高純度が保証されます。

化学反応の分析

ピリミホスエチルは、次のようなさまざまな化学反応を起こします。

酸化: スルホキシドおよびスルホンを形成するために酸化される可能性があります。

加水分解: 酸性または塩基性条件下では、対応するリン酸誘導体を加水分解します。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、酸、塩基、およびアミンなどの求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究への応用

ピリミホスエチルは、いくつかの科学研究に利用されています。

化学: 食品や環境サンプルなどのさまざまなマトリックスにおける農薬残留量の定量のために、分析化学における基準物質として使用されます

生物学: アセチルコリンエステラーゼ阻害剤が生物系に与える影響を調べる研究に使用されます。

医学: 神経毒性に関する研究は、有機リン系中毒のメカニズムと潜在的な治療法に対する洞察を提供します。

類似化合物との比較

特性

IUPAC Name |

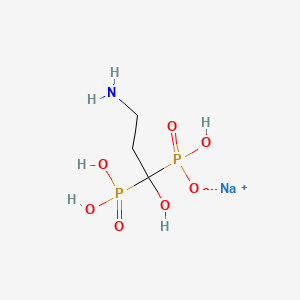

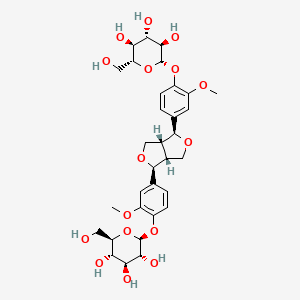

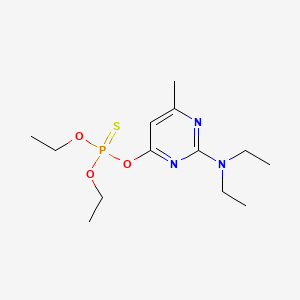

4-diethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBPRYIIJAJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O3PS | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042297 | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a pesticide. (EPA, 1998), Straw colored liquid; [Merck Index] Technical product is clear red-brown liquid; mp 15-18 deg C; [HSDB] Yellow liquid; mp = 10-15 deg C; [MSDSonline] | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

113 °F, 45 °C (Pensky-Martin closed cup) | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.3 mg/L at 25 °C, Miscible with most organic solvents | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.14 at 20 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00029 mmHg at 77 °F (EPA, 1998), 0.00029 [mmHg], 2.9X10-4 mm Hg at 25 °C | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Parathion & its relatives are known to inhibit the enzyme cholinesterase in all parts of the body by phosphorylating the active site. /Parathion & other cholinesterase inhibitor pesticides/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionc stimulation or blockade ... /Cholinesterase inhibitor pesticides/, Organophosphate insecticides ... are potent cholinesterase enzyme inhibitors that act by interfering with the metabolism of acetylcholine, which results in accumulation of acetylcholine at neuroreceptor transmission sites. Exposure produces a broad spectrum of clinical effects indicative of massive overstimulation of the chlorinergic system, including muscarinic effects (parasympathetic), nicotinic effects (sympathetic and motor), and CNS effects. These effects present clinically as feeling of headache, weakness, dizziness, blurred vision, psychosis, respiratory difficulty, paralysis, convulsions, and coma. Typical findings are given by the mnemonic "SLUD." which stands for salivation, lacrimation, urination, and defecation. A small percentage of patients may fail to demonstrate miosis, a classic diagnostic hallmark. Onset of clinical manifestation of organophosphate poisoning usually occurs within 12 hr of exposure. /Organophosphate insecticides/ | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Straw-colored liquid, Technical grade is a clear red-brown liquid | |

CAS No. |

23505-41-1 | |

| Record name | PIRIMIFOS-ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pirimiphos ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23505-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimiphos-ethyl [BAN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023505411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirimiphos-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L26N84757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15-18 °C /technical grade/ | |

| Record name | PIRIMIPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirimiphos-ethyl?

A1: Pirimiphos-ethyl, like other organophosphate insecticides, exerts its effect by inhibiting acetylcholinesterase (AChE) in target insects. []

Q2: What are the downstream effects of AChE inhibition by Pirimiphos-ethyl?

A2: Inhibition of AChE leads to the accumulation of acetylcholine (ACh) at nerve synapses. This disrupts nerve impulse transmission, ultimately leading to paralysis and death of the insect.

Q3: What is the molecular formula and weight of Pirimiphos-ethyl?

A3: The molecular formula of Pirimiphos-ethyl is C13H24N3O3PS, and its molecular weight is 333.4 g/mol.

Q4: Is there any spectroscopic data available for Pirimiphos-ethyl?

A4: Yes, several analytical techniques have been used to characterize Pirimiphos-ethyl. Gas chromatography coupled with various detectors (flame ionization, flame photometric, mass spectrometry) has been widely employed for its detection and quantification in different matrices. [, , , , ] Ultraviolet spectrophotometry has also been utilized for its determination after specific sample preparation steps. []

Q5: How stable is Pirimiphos-ethyl under various environmental conditions?

A5: Pirimiphos-ethyl exhibits varying degrees of persistence in different environments. In soil, its degradation rate is influenced by factors like temperature, moisture, and soil type. Research suggests it persists longer when applied in late summer/early autumn compared to spring applications. [, ]

Q6: Are there specific formulations designed to enhance Pirimiphos-ethyl’s efficacy?

A6: Yes, Pirimiphos-ethyl has been formulated in various forms, including granules, emulsifiable concentrates, seed dressings, and even microencapsulated forms. These formulations are tailored to specific applications and aim to improve its delivery, persistence, and efficacy while minimizing potential phytotoxicity. [, , , , ]

Q7: Does Pirimiphos-ethyl exhibit any catalytic properties itself?

A7: Pirimiphos-ethyl is not known to have catalytic properties in the traditional sense. Its primary mode of action is through the inhibition of AChE, not through catalyzing chemical reactions.

Q8: Have computational methods been used to study Pirimiphos-ethyl?

A8: While the provided research doesn't elaborate on specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models are frequently employed to predict the activity and properties of pesticides, including organophosphates like Pirimiphos-ethyl.

Q9: How does the structure of Pirimiphos-ethyl contribute to its insecticidal activity?

A9: The specific arrangement of atoms in Pirimiphos-ethyl, particularly the phosphorothioate group, enables it to bind to the active site of AChE and inhibit its function, leading to the insecticidal effect.

Q10: How does the formulation of Pirimiphos-ethyl impact its stability?

A10: The choice of formulation (granule, emulsifiable concentrate, seed dressing) can significantly affect Pirimiphos-ethyl's stability, release rate, and ultimately, its effectiveness in controlling target pests. For instance, microencapsulated formulations can enhance its stability and prolong its release, providing longer-lasting protection. [, ]

Q11: Are there specific safety and handling regulations regarding Pirimiphos-ethyl?

A11: As an insecticide, Pirimiphos-ethyl is subject to specific regulations and guidelines regarding its use, handling, storage, and disposal. These regulations vary by region and are crucial for ensuring the safety of humans, animals, and the environment.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pirimiphos-ethyl in target insects?

A12: While the provided research primarily focuses on Pirimiphos-ethyl's efficacy and applications, its detailed ADME profile in insects might be available in other studies. Understanding its pharmacokinetic behavior is essential for optimizing its use and minimizing potential environmental risks.

Q13: What types of insects has Pirimiphos-ethyl been proven effective against in field trials?

A13: Field trials have demonstrated Pirimiphos-ethyl's efficacy against a range of insect pests, including onion fly (Delia antiqua), wheat bulb fly (Leptohylemyia coarctata), cabbage root fly (Erioischia brassicae), rice water weevil (Lissorhoptrus oryzophilus), and banana weevil borer (Cosmopolites sordidus), among others. [, , , , ]

Q14: Has resistance to Pirimiphos-ethyl been observed in any insect populations?

A14: Resistance development is a concern with any insecticide used extensively. While not extensively discussed in the provided research, one study did find slight tolerance to Pirimiphos-ethyl in a fenvalerate-resistant strain of the blue tick (Boophilus decoloratus). []

Q15: What are the potential toxicological effects of Pirimiphos-ethyl on non-target organisms?

A15: Like many insecticides, Pirimiphos-ethyl can impact non-target organisms. Studies have shown it can affect beneficial insects and other arthropods, highlighting the importance of responsible use and application strategies to minimize ecological risks. []

Q16: What analytical methods are commonly used to detect and quantify Pirimiphos-ethyl residues?

A16: Gas chromatography, often coupled with mass spectrometry (GC-MS) or other detectors like flame photometric detection (FPD), is widely used for identifying and quantifying Pirimiphos-ethyl residues in various matrices. [, , , ] Other techniques like ELISA (Enzyme-Linked Immunosorbent Assay) have also been explored for rapid detection. [, ]

Q17: What is known about the degradation pathways of Pirimiphos-ethyl in the environment?

A17: Pirimiphos-ethyl degradation in the environment is influenced by factors such as temperature, microbial activity, and soil properties. While its specific breakdown products require further investigation, understanding its degradation is crucial for assessing its environmental persistence and potential impact.

Q18: How does the solubility of Pirimiphos-ethyl affect its bioavailability to target insects?

A18: Pirimiphos-ethyl's solubility in water is a crucial factor influencing its effectiveness. While it exhibits low water solubility, its formulation can significantly impact its dissolution rate and availability to target insects. [, ]

Q19: Are there alternative insecticides being explored to replace Pirimiphos-ethyl due to environmental or resistance concerns?

A19: The research highlights the ongoing search for effective alternatives to traditional insecticides. Several studies investigated other organophosphates and newer classes of insecticides (e.g., synthetic pyrethroids) as potential alternatives to Pirimiphos-ethyl, particularly for controlling specific pests. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。